

# Spectroscopic data for "1-Benzylpyrrolidine-3-carboxamide" (NMR, IR, MS)

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 1-Benzylpyrrolidine-3-carboxamide

**Cat. No.:** B039795

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **1-Benzylpyrrolidine-3-carboxamide**

## Introduction

**1-Benzylpyrrolidine-3-carboxamide** is a heterocyclic organic compound featuring a pyrrolidine core, a structure of significant interest in medicinal chemistry and drug development. Pyrrolidine derivatives are known for a wide range of biological activities, and understanding their precise molecular structure is paramount for elucidating structure-activity relationships (SAR).<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the essential spectroscopic techniques used to confirm the identity, purity, and structure of **1-Benzylpyrrolidine-3-carboxamide**.

As a self-validating system of analysis, the convergence of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides an unambiguous structural confirmation. This document outlines the theoretical basis, standard experimental protocols, and detailed interpretation of the expected spectroscopic data for this molecule, designed for researchers, scientists, and professionals in the field of chemical and pharmaceutical sciences.

## Molecular Structure and Atom Numbering

To facilitate a clear and precise discussion of the spectroscopic data, the following standardized numbering scheme for the atoms in **1-Benzylpyrrolidine-3-carboxamide** (Molecular Formula: C<sub>12</sub>H<sub>16</sub>N<sub>2</sub>O, Molecular Weight: 204.27 g/mol) is used throughout this guide.

Caption: Structure of **1-Benzylpyrrolidine-3-carboxamide** with atom numbering.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.<sup>[3]</sup> By analyzing the chemical shifts, integrations, and coupling patterns in <sup>1</sup>H NMR, and the chemical shifts in <sup>13</sup>C NMR, a complete structural assignment can be made. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can further validate these assignments by revealing through-bond correlations.<sup>[4][5]</sup>

## Experimental Protocol

A robust NMR analysis begins with meticulous sample preparation and data acquisition.

- Sample Preparation: Approximately 5-10 mg of **1-Benzylpyrrolidine-3-carboxamide** is dissolved in 0.6 mL of a suitable deuterated solvent, such as deuteriochloroform (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>). DMSO-d<sub>6</sub> is often preferred for observing the exchangeable protons of the amide group.<sup>[5]</sup>
- Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- Instrumentation: Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.<sup>[2]</sup>  
<sup>[6]</sup>
- Data Acquisition:
  - <sup>1</sup>H NMR: Standard parameters include a 30° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
  - <sup>13</sup>C NMR: A proton-decoupled experiment is standard, with a wider spectral width (~220 ppm) and a greater number of scans (1024 or more) to achieve an adequate signal-to-

noise ratio.

- 2D NMR: Standard pulse programs for COSY, HSQC, and HMBC experiments are used to establish  $^1\text{H}$ - $^1\text{H}$  and  $^1\text{H}$ - $^{13}\text{C}$  correlations.[\[5\]](#)

## **$^1\text{H}$ NMR Spectral Data Analysis (Predicted)**

The following table summarizes the predicted  $^1\text{H}$  NMR spectral data. Chemical shifts are based on established ranges for analogous functional groups.[\[7\]](#)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assigned Protons	Rationale
~ 7.25 - 7.40	Multiplet	5H	C8-H, C9-H, C10-H, C11-H, C12-H	Protons of the monosubstituted benzene ring.
~ 5.5 - 7.5	Broad Singlet	2H	N2-H <sub>2</sub>	Amide protons; chemical shift is concentration- dependent and they are exchangeable with D <sub>2</sub> O. Two distinct signals may appear due to restricted rotation.
~ 3.65	Singlet	2H	C6-H <sub>2</sub>	Benzylic methylene protons, appearing as a singlet as there are no adjacent protons.
~ 2.8 - 3.2	Multiplet	3H	C2-H <sub>2</sub> , C5-H (axial)	Protons on carbons adjacent to the pyrrolidine nitrogen (N1).
~ 2.5 - 2.7	Multiplet	2H	C3-H, C5-H (equatorial)	Methine proton at C3 and one of the C5 protons.
~ 1.9 - 2.2	Multiplet	2H	C4-H <sub>2</sub>	Methylene protons at the C4 position of the pyrrolidine ring.

## <sup>13</sup>C NMR Spectral Data Analysis (Predicted)

The predicted <sup>13</sup>C NMR data provides a carbon count and confirms the electronic environment of each carbon atom.

Chemical Shift ( $\delta$ , ppm)	Assigned Carbon	Rationale
~ 175.5	C13	Carbonyl carbon of the primary amide.
~ 138.0	C7	Quaternary ipso-carbon of the benzyl group.
~ 129.0	C8, C12	ortho-Carbons of the benzyl group.
~ 128.5	C9, C11	meta-Carbons of the benzyl group.
~ 127.2	C10	para-Carbon of the benzyl group.
~ 60.1	C6	Benzylic methylene carbon.
~ 58.5	C2	Pyrrolidine carbon adjacent to nitrogen.
~ 53.8	C5	Pyrrolidine carbon adjacent to nitrogen.
~ 42.0	C3	Pyrrolidine methine carbon bearing the carboxamide group.
~ 29.5	C4	Pyrrolidine methylene carbon.

## Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule.<sup>[8]</sup> The absorption of infrared radiation corresponds to the vibrational energies of specific bonds, providing a molecular "fingerprint."<sup>[9]</sup>

## Experimental Protocol

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Sample Preparation: The spectrum can be obtained by preparing a potassium bromide (KBr) pellet containing a small amount of the sample or by using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[6][10]
- Data Acquisition: The spectrum is typically recorded from 4000  $\text{cm}^{-1}$  to 400  $\text{cm}^{-1}$ .

## IR Spectral Data Analysis (Predicted)

The key IR absorption bands expected for **1-Benzylpyrrolidine-3-carboxamide** are detailed below, based on characteristic group frequencies.[11][12]

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Vibrational Mode	Assigned Functional Group
3350 & 3180	Medium, Broad	N-H Asymmetric & Symmetric Stretch	Primary Amide (-CONH <sub>2</sub> )[13]
3085, 3060, 3030	Medium to Weak	C-H Stretch	Aromatic (sp <sup>2</sup> C-H)
2950, 2860	Medium	C-H Stretch	Aliphatic (sp <sup>3</sup> C-H)
~ 1650	Strong	C=O Stretch (Amide I Band)	Primary Amide (-CONH <sub>2</sub> )
~ 1600	Medium	N-H Bend (Amide II Band)	Primary Amide (-CONH <sub>2</sub> )[10]
1605, 1495, 1455	Medium to Weak	C=C Stretch	Aromatic Ring
~ 1400	Medium	C-N Stretch	Amide and Pyrrolidine
740, 700	Strong	C-H Out-of-Plane Bend	Monosubstituted Benzene Ring

## Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.[\[14\]](#) For a molecule like **1-Benzylpyrrolidine-3-carboxamide**, electrospray ionization (ESI) is a suitable soft ionization technique.[\[2\]](#)

## Experimental Protocol

- Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source, often coupled with a liquid chromatograph (LC-MS).
- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source.
- Data Acquisition: The analysis is typically run in positive ion mode to observe the protonated molecule  $[M+H]^+$ .

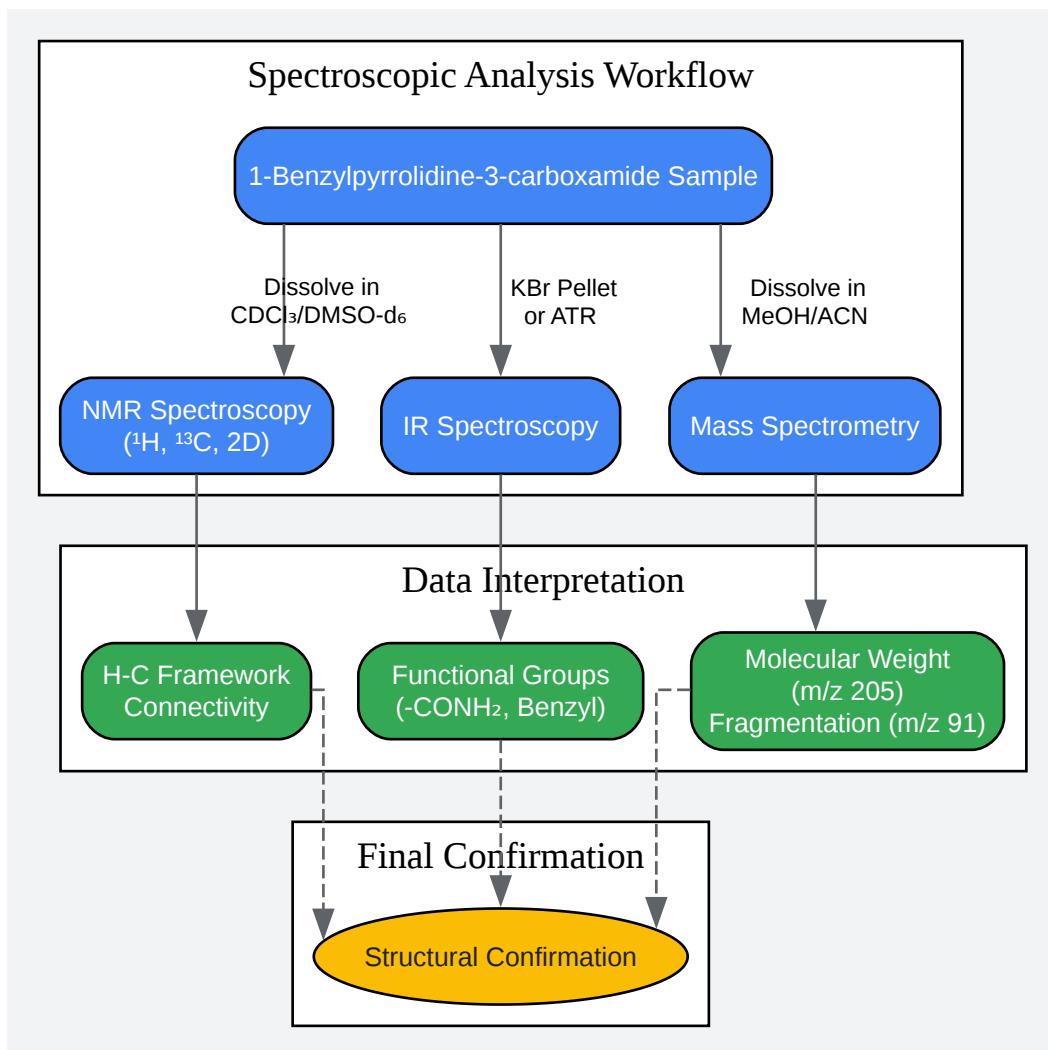
## MS Data Analysis (Predicted)

- Molecular Ion: The calculated exact mass of  $C_{12}H_{16}N_2O$  is 204.1263. In ESI-MS, the primary ion observed will be the protonated molecule,  $[M+H]^+$  at  $m/z = 205.1341$ .
- Key Fragmentation Patterns: The fragmentation of the molecular ion provides corroborating structural evidence. The most characteristic fragmentation is the cleavage of the benzylic C-N bond.

m/z (mass-to-charge ratio)	Proposed Fragment Ion	Structural Formula of Fragment
205	$[M+H]^+$	$[C_{12}H_{17}N_2O]^+$
114	$[M - C_7H_7]^+$	Pyrrolidine-3-carboxamide cation
91	$[C_7H_7]^+$	Tropylium cation (from benzyl group) <a href="#">[15]</a>

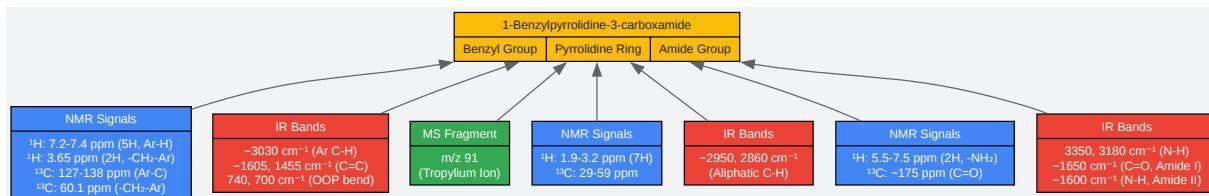
## Visualization of Spectroscopic Workflow

The following diagrams illustrate the logical workflow for spectroscopic analysis and the correlation between the molecular structure and its spectral data.



[Click to download full resolution via product page](#)

Caption: Workflow for the complete spectroscopic characterization of a molecule.



[Click to download full resolution via product page](#)

Caption: Correlation of molecular fragments to their characteristic spectral signals.

## Conclusion

The structural elucidation of **1-Benzylpyrrolidine-3-carboxamide** is definitively achieved through a multi-technique spectroscopic approach. <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy map the complete carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (amide, aromatic ring, aliphatic ring), and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. The convergence of the predicted data presented in this guide provides a robust and self-validating methodology for the unambiguous identification and characterization of this compound, serving as a foundational reference for researchers in drug discovery and chemical synthesis.

## References

- Wiley-VCH 2007 - Supporting Information. (n.d.).
- Copies of <sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F NMR spectra. (n.d.).
- Smolecule. (n.d.). Buy **1-Benzylpyrrolidine-3-carboxamide** | 115687-29-1.
- Al-Mawsawi, L. Q., et al. (2011). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from *Mycobacterium tuberculosis*. PubMed Central.
- ChemScene. (n.d.). 1-Benzyl-N-methylpyrrolidine-3-carboxamide | 889944-81-4.
- ChemicalBook. (n.d.). 1-Benzyl-3-pyrrolidinone(775-16-6) <sup>1</sup>H NMR spectrum.
- University of California, Los Angeles. (n.d.). INFRARED SPECTROSCOPY (IR).
- Crescent Chemical Company. (n.d.). 1-BENZYL-PYRROLIDINE-3-CARBOXYLIC ACID AMIDE.

- Sigma-Aldrich. (n.d.). 1-Benzyl-pyrrolidine-3-carboxylic acid.
- Matrix Scientific. (n.d.). (R)-N-Benzyl-3-(methylamino)pyrrolidine-1-carboxamide hydrochloride.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- ResearchGate. (n.d.). Benzamide-simplified mass spectrum.
- Journal of the Chemical Society. (1955). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides.
- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy ::  $^1\text{H}$  NMR Chemical Shifts.
- SpectraBase. (n.d.). 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid, methyl ester - Optional[MS (GC)] - Spectrum.
- University of Wisconsin-Madison. (n.d.). IR Absorption Table.
- National Center for Biotechnology Information. (n.d.). 1-(Phenylmethyl)pyrrolidine. PubChem.
- Afsar, T., et al. (2014). Spectroscopic and density functional theory studies of 5,7,3',5'-tetrahydroxyflavanone from the leaves of *Olea ferruginea*. *Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy*.
- ResearchGate. (n.d.). Complete assignment of the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines.
- Jagtap, V. A., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. *Asian Journal of Chemistry*.
- SciSpace. (2017).  $^1\text{H}$  and  $^{13}\text{C}$  NMR for the Profiling of Natural Product Extracts: Theory and Applications.
- ResearchGate. (n.d.). Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group.
- National Institutes of Health. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase.
- Michigan State University. (n.d.). Infrared Spectroscopy.
- Benchchem. (n.d.). Application Note: Comprehensive NMR Spectral Analysis of 1-Carbamoylpiperidine-3-carboxylic acid.
- SciSpace. (2014). Infrared Absorption Band Assignment in Benzanilide and Some of its p-Substituted Derivatives.
- National Institute of Standards and Technology. (n.d.). Benzamide. NIST WebBook.
- GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base.
- Drug Enforcement Administration. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ).

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Buy 1-Benzylpyrrolidine-3-carboxamide | 115687-29-1 [smolecule.com]
- 2. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from *Mycobacterium tuberculosis* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 10. scispace.com [scispace.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. IR Absorption Table [webspectra.chem.ucla.edu]
- 13. researchgate.net [researchgate.net]
- 14. dea.gov [dea.gov]
- 15. 1-(Phenylmethyl)pyrrolidine | C11H15N | CID 122501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic data for "1-Benzylpyrrolidine-3-carboxamide" (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b039795#spectroscopic-data-for-1-benzylpyrrolidine-3-carboxamide-nmr-ir-ms>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)